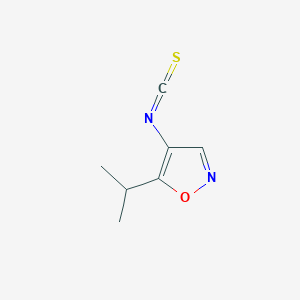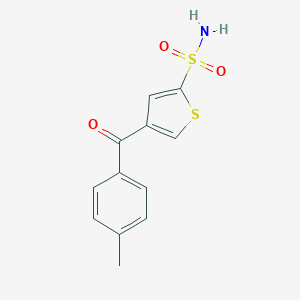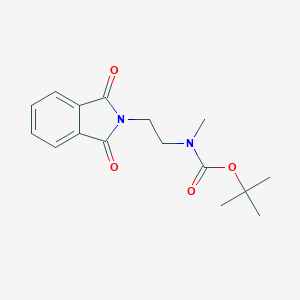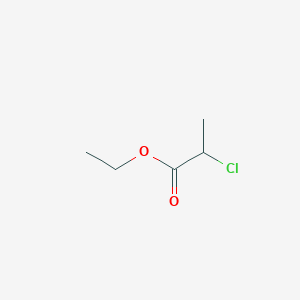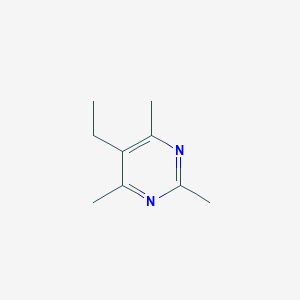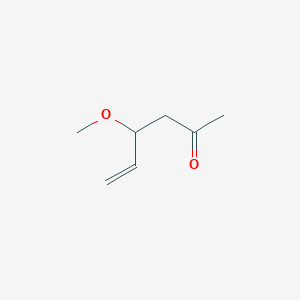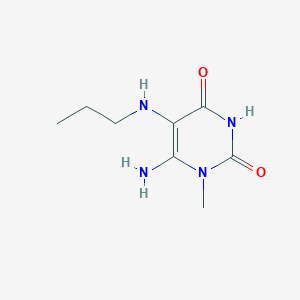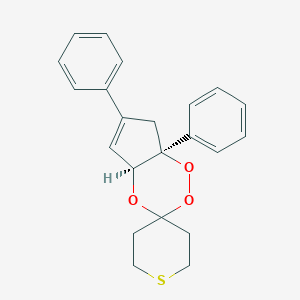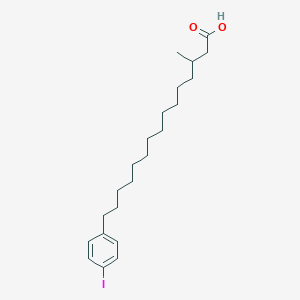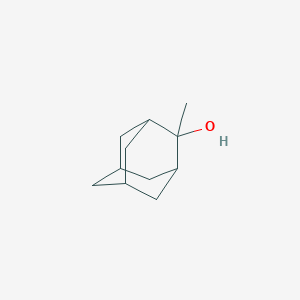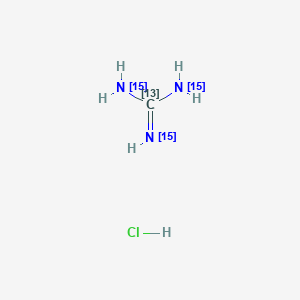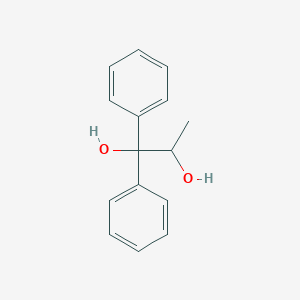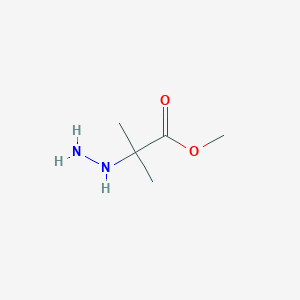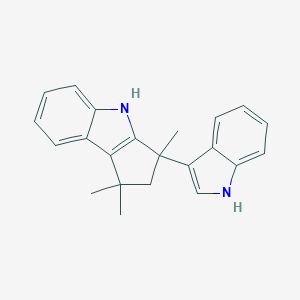
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole, commonly known as AM630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids.
Mechanism Of Action
AM630 acts as a competitive antagonist of the CB2 receptor, which is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids. By blocking the CB2 receptor, AM630 can inhibit the activity of immune cells and reduce inflammation in various tissues. AM630 has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical And Physiological Effects
AM630 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation in the brain, liver, and other tissues, as well as inhibit tumor growth in various cancer models. AM630 has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
Advantages And Limitations For Lab Experiments
AM630 has several advantages as a research tool. It is a potent and selective antagonist of the CB2 receptor, which allows for the specific inhibition of immune cell activity and inflammation. AM630 is also relatively stable and can be easily synthesized in large quantities. However, AM630 has some limitations as a research tool. It has some affinity for the CB1 receptor, which can lead to off-target effects in some experiments. Additionally, the effects of AM630 can vary depending on the experimental model and the dose used.
Future Directions
There are several potential future directions for research on AM630. One area of interest is the development of more potent and selective CB2 receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the CB2 receptor in various disease states and the potential therapeutic applications of CB2 receptor antagonists. Finally, the development of novel drug delivery systems for AM630 and other cannabinoids could improve their efficacy and reduce potential side effects.
Synthesis Methods
AM630 can be synthesized through a multi-step process starting from 3-methylindole. The synthesis involves several chemical reactions, including alkylation, cyclization, and hydrogenation. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Scientific Research Applications
AM630 has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. AM630 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
120551-57-7 |
|---|---|
Product Name |
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole |
Molecular Formula |
C22H22N2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1,1,3-trimethyl-2,4-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C22H22N2/c1-21(2)13-22(3,16-12-23-17-10-6-4-8-14(16)17)20-19(21)15-9-5-7-11-18(15)24-20/h4-12,23-24H,13H2,1-3H3 |
InChI Key |
ZYVXSIBDWSNRFA-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
Canonical SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
synonyms |
1,1,3-TITI 1,1,3-trimethyl-3-(3'-indolyl)-1,2,3,4-tetrahydrocyclopent(b)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



